

Physical properties of 1-Bromo-4-(phenylethynyl)benzene (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-4-(phenylethynyl)benzene
Cat. No.:	B089151

[Get Quote](#)

A Technical Guide to the Physical Properties of 1-Bromo-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **1-bromo-4-(phenylethynyl)benzene**, a versatile building block in organic synthesis. The information presented herein is intended to support laboratory research and development activities.

Physical Properties

1-Bromo-4-(phenylethynyl)benzene is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.^{[1][2]} Its core physical characteristics, including its melting point and solubility profile, are crucial for its application in chemical reactions and purification processes.

The melting point of a crystalline solid is a critical indicator of its purity. For **1-bromo-4-(phenylethynyl)benzene**, the reported melting point is consistently in the range of 82-85 °C.

Physical Property	Value	Reference
Melting Point	82-83 °C	[3]
Melting Point	Approximately 85 °C	[2][4]

A sharp melting point within this range is indicative of a high-purity sample. Impurities will typically cause a depression and broadening of the melting point range.[5]

The solubility of **1-bromo-4-(phenylethynyl)benzene** is characteristic of a nonpolar organic compound. While comprehensive quantitative solubility data is not readily available, a qualitative solubility profile has been determined from reported experimental conditions and the general principles of "like dissolves like". The molecule's large nonpolar surface area, owing to the two phenyl rings and the alkyne linker, dictates its solubility behavior.

Solvent	Polarity	Expected Solubility	Rationale / Evidence
Water	Highly Polar	Insoluble	The large, nonpolar hydrocarbon structure predominates, making it immiscible with water.
Methanol	Polar	Sparingly Soluble	May show slight solubility due to some polarizability, but the nonpolar character dominates.
Ethanol	Polar	Sparingly Soluble	Similar to methanol, limited solubility is expected.
Acetone	Polar Aprotic	Soluble	The moderate polarity and ability to induce dipoles can facilitate dissolution.
Dichloromethane	Moderately Polar	Soluble	A common solvent for nonpolar to moderately polar organic compounds.
Chloroform	Moderately Polar	Soluble	NMR spectra are commonly recorded in deuterated chloroform (CDCl_3), indicating good solubility.[3]
Diethyl Ether	Nonpolar	Soluble	A good solvent for many nonpolar organic compounds.
Toluene	Nonpolar	Soluble	The aromatic nature of toluene interacts

favorably with the phenyl rings of the solute.

Hexane / Heptane

Nonpolar

Soluble

These nonpolar aliphatic solvents are expected to dissolve the compound, often used in solvent systems for chromatography.

Ethyl Acetate

Moderately Polar

Soluble

Frequently used as a solvent for chromatography of this compound, indicating good solubility.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical properties discussed above.

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary tube apparatus.[3][6]

Apparatus:

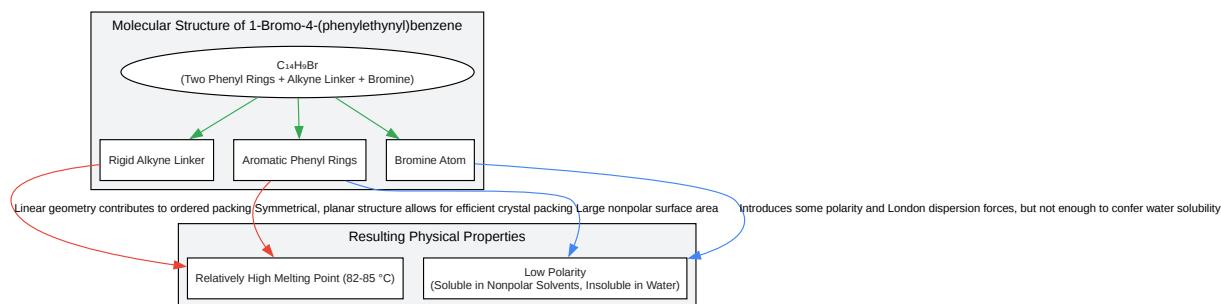
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation:
 - Ensure the sample of **1-bromo-4-(phenylethynyl)benzene** is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
 - Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.
- Measurement:
 - Place the capillary tube into the sample holder of the melting point apparatus.
 - Set the heating rate to a rapid setting to obtain an approximate melting point.
 - Observe the sample and note the temperature at which it begins to melt.
 - Allow the apparatus to cool.
 - Prepare a new sample and place it in the apparatus.
 - Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the approximate melting point.
 - Record the temperature at which the first drop of liquid appears (the initial melting point).
 - Continue heating slowly and record the temperature at which the entire sample has melted (the final melting point).
 - The recorded melting point should be reported as a range from the initial to the final temperature.

This protocol describes a general method for assessing the solubility of an organic compound in various solvents.[1][7]

Apparatus:


- Small test tubes
- Graduated cylinder or pipettes
- Vortex mixer (optional)
- Spatula

Procedure:

- Sample Preparation:
 - Into a small, dry test tube, place approximately 10-20 mg of **1-bromo-4-(phenylethynyl)benzene**.
- Solvent Addition and Observation:
 - Add 1 mL of the chosen solvent to the test tube.
 - Agitate the mixture by flicking the test tube or using a vortex mixer for approximately 1-2 minutes.
 - Observe the mixture. If the solid completely dissolves, the compound is considered "soluble" in that solvent.
 - If some solid remains, the compound is "sparingly soluble."
 - If the solid does not appear to dissolve at all, it is considered "insoluble."
- Systematic Testing:
 - Repeat the procedure for a range of solvents with varying polarities (e.g., water, methanol, toluene, hexane) to establish a comprehensive solubility profile.

Visualization

The following diagram illustrates the relationship between the molecular structure of **1-bromo-4-(phenylethynyl)benzene** and its resulting physical properties.

[Click to download full resolution via product page](#)

Caption: Structure-Property Relationship of **1-Bromo-4-(phenylethynyl)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. thinksrs.com [thinksrs.com]
- 4. pubs.acs.org [pubs.acs.org]

- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. store.astm.org [store.astm.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical properties of 1-Bromo-4-(phenylethynyl)benzene (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089151#physical-properties-of-1-bromo-4-phenylethynyl-benzene-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com